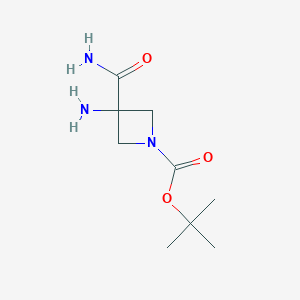

Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13/h4-5,11H2,1-3H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKMOLUZPTYUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254120-14-3 | |

| Record name | tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbamoylation of tert-butyl azetidine-1-carboxylate

- Starting from 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid , activation with 1,1'-carbonyldiimidazole in THF at room temperature for 1 hour forms an active intermediate.

- Subsequent reaction with N,O-dimethylhydroxylamine hydrochloride and triethylamine in acetonitrile at room temperature for 15 hours yields tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate.

- Workup involves concentration, aqueous extraction with ethyl acetate, washing with 5% citric acid and brine, drying over sodium sulfate, and concentration under reduced pressure.

Amination at the 3-Position

- The carbamoylated intermediate can be converted to the amino derivative by substitution or reduction methods.

- For example, treatment with ammonium chloride or amines in amide coupling reactions can introduce the amino group at the 3-position.

- Reactions are typically carried out in solvents like THF or dioxane, sometimes under inert atmosphere, at temperatures ranging from 0°C to room temperature.

Organometallic Addition and Functionalization

- Organolithium or Grignard reagents (e.g., n-butyl lithium, phenylmagnesium bromide) can be used to functionalize the azetidine ring or intermediates.

- For instance, n-butyl lithium is added dropwise to aryl bromides at -78°C in dry THF, followed by addition of the carbamoylated azetidine intermediate to form substituted azetidine derivatives.

- After reaction, quenching with ice or ammonium chloride solution and extraction with ethyl acetate is performed.

- Purification is done by silica gel chromatography with gradients of ethyl acetate in hexanes.

Protection and Deprotection Steps

- The tert-butyl ester group is stable under many reaction conditions but can be removed by treatment with trifluoroacetic acid (TFA) and anisole if needed.

- Boc protection of amines is also used to protect the azetidine nitrogen during synthesis.

- Selective ring opening or modification can be accomplished using LiOH or other bases while retaining the tert-butyl ester intact.

Summary Table of Preparation Steps and Conditions

Research Findings and Observations

- The carbamoylation step using 1,1'-carbonyldiimidazole is efficient, providing high yields (~85%) of stable intermediates suitable for further modification.

- Organometallic reagents allow for diverse substitution patterns on the azetidine ring, enabling structural analogues important for medicinal chemistry applications.

- The tert-butyl ester group provides stability during synthesis and can be selectively removed under acidic conditions without affecting other functional groups.

- The amino and carbamoyl groups introduced confer potential biological activity, making these compounds valuable in drug discovery and development.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate serves as a building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. The compound's unique structure allows it to participate in nucleophilic substitution reactions with electrophiles, making it valuable for synthesizing pharmaceuticals and specialty chemicals.

Biology

In biological research, this compound is studied for its interactions with enzymes and proteins. Its potential to inhibit certain enzymes involved in metabolic pathways can lead to significant implications in understanding disease mechanisms, particularly in cancer and metabolic disorders.

Biological Activity :

- Enzyme Inhibition : Initial studies suggest that this compound may inhibit enzymes related to cancer metabolism, impacting tumor growth.

Medicine

The compound has potential therapeutic applications, particularly in drug development. Its ability to modulate enzyme activity positions it as a candidate for developing new anticancer agents or enhancing the efficacy of existing drugs. Additionally, it has been investigated for its antimicrobial properties by potentiating the effects of antibiotics against resistant bacterial strains.

Case Study 1: Antimicrobial Potentiation

A study demonstrated that this compound significantly enhances the effectiveness of common antibiotics against E. coli. The compound inhibits the AcrAB-TolC efflux pump, which is responsible for antibiotic resistance in bacteria.

Case Study 2: Cancer Therapy

Research is ongoing into the compound's potential as an anticancer agent by targeting specific metabolic pathways involved in tumor growth. Preliminary findings suggest that it may inhibit key enzymes that facilitate cancer cell proliferation.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The azetidine ring provides a rigid framework that can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate

- Structure : Contains a hydroxymethyl (CH₂OH) group instead of carbamoyl at the 3-position.

- Molecular Formula : C₉H₁₈N₂O₃.

- Molecular Weight : 202.25 g/mol.

- Key Differences: The hydroxymethyl group increases polarity compared to carbamoyl, enhancing water solubility. Synthetic routes may involve cyanohydrin hydrolysis or hydroxylation of propargyl precursors .

Tert-butyl 3-amino-2-methylazetidine-1-carboxylate

- Structure: Features a methyl (CH₃) group at the 2-position and an amino group at the 3-position.

- Molecular Formula : C₉H₁₈N₂O₂.

- Molecular Weight : 186.25 g/mol.

- Lack of carbamoyl limits hydrogen-bonding capability, reducing utility in targeted drug design. Lower molecular weight and hydrophobicity compared to the carbamoyl derivative .

Tert-butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate

- Structure: Contains cyano (CN) and trifluoromethylthio (SCF₃) groups at the 3-position.

- Key Differences: Cyano groups are electrophilic, enabling conversion to carboxylic acids or amides via hydrolysis. The SCF₃ group enhances metabolic stability and lipophilicity, making it valuable in agrochemicals. Reactivity contrasts with the carbamoyl group, which is less prone to hydrolysis under basic conditions .

Comparative Analysis of Physicochemical Properties

Reactivity and Stability

- Carbamoyl Group :

- Boc Protection :

- Comparison with tert-Butyl Alcohol: Unlike tert-butyl alcohol (flammable, reacts violently with oxidizers), the Boc group in azetidines is non-volatile and safer to handle .

Biological Activity

Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate, a compound of interest in pharmaceutical research, exhibits notable biological activities that can be harnessed in drug development and therapeutic applications. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈N₂O₃

- CAS Number : 325775-44-8

- SMILES Representation : CC(C)(C)OC(=O)N1CC(C1)C(=O)N

The compound features an azetidine ring, which is significant for its potential biological interactions. The presence of the tert-butyl group enhances its lipophilicity, potentially improving bioavailability.

Antiviral Properties

Research has indicated that compounds structurally similar to this compound can exhibit antiviral properties. A study focused on inhibitors of influenza virus neuraminidase highlighted the importance of amino groups in enhancing binding affinity to viral enzymes, suggesting that this compound may also possess similar inhibitory effects against viral targets .

Enzyme Inhibition

The compound's structural characteristics allow it to mimic transition states of enzymatic reactions, which could lead to its use as a potent inhibitor in various biochemical pathways. The ability to bind tightly to enzyme active sites is crucial for developing effective drugs targeting specific diseases .

Cytotoxicity and Safety Profile

Preliminary assessments indicate that this compound may pose certain cytotoxic risks. Toxicity studies have shown harmful effects upon ingestion, with classifications indicating it is harmful if swallowed and causes skin irritation . This necessitates careful handling and further investigation into its safety profile.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antiviral | Potential inhibitors of influenza neuraminidase; structural similarity noted |

| Enzyme Inhibition | Mimics transition states; possible application in drug design |

| Cytotoxicity | Harmful if swallowed; causes skin irritation |

Case Studies

- Influenza Virus Inhibition : A study investigated compounds similar to this compound for their ability to inhibit neuraminidase. Results indicated significant inhibition rates, suggesting potential for therapeutic development against influenza .

- Enzymatic Binding Studies : Research into the binding affinities of azetidine derivatives revealed that modifications at the amino and carbamoyl positions could enhance enzyme interactions, positioning this compound as a candidate for further exploration in enzyme inhibition .

Applications in Drug Development

The compound's versatility makes it suitable for various applications:

- Pharmaceutical Development : As an intermediate in synthesizing complex molecules, it can lead to the discovery of new drugs with unique therapeutic properties.

- Agrochemical Applications : Its potential use in developing agrochemicals could improve crop yields while minimizing environmental impacts .

Q & A

Q. Why might X-ray and NMR data suggest different molecular geometries?

- Methodological Answer : Crystallography captures the solid-state conformation, while NMR reflects solution dynamics. For example, steric crowding may force tert-butyl groups into axial positions in crystals but equatorial in solution. Validate by comparing DFT-simulated solution NMR with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.